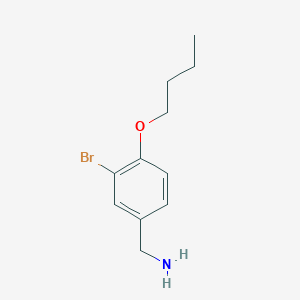

3-Bromo-4-butoxy-benzylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16BrNO |

|---|---|

Molecular Weight |

258.15 g/mol |

IUPAC Name |

(3-bromo-4-butoxyphenyl)methanamine |

InChI |

InChI=1S/C11H16BrNO/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7H,2-3,6,8,13H2,1H3 |

InChI Key |

FSJPXILYOMBJHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)CN)Br |

Origin of Product |

United States |

Comprehensive Synthetic Methodologies for 3 Bromo 4 Butoxy Benzylamine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. youtube.comicj-e.org For 3-Bromo-4-butoxy-benzylamine, two primary disconnections are logical:

C-N Bond Disconnection: This approach involves disconnecting the carbon-nitrogen bond of the aminomethyl group (-CH₂NH₂). This leads back to a precursor such as 3-bromo-4-butoxybenzaldehyde (B3349925) or 3-bromo-4-butoxybenzonitrile (B13868223). The subsequent forward synthesis would then involve forming the amine group, for instance, through reductive amination of the aldehyde or reduction of the nitrile.

C-Br Bond Disconnection: This strategy focuses on disconnecting the carbon-bromine bond. The precursor would be 4-butoxybenzylamine (B1267068) or a protected derivative. The forward synthesis would then require a regioselective bromination of the aromatic ring to introduce the bromine atom at the correct position (ortho to the butoxy group and meta to the aminomethyl group).

These two disconnections define the main synthetic strategies discussed in the following sections.

Synthesis from Precursors Bearing the Benzylic Amine Moiety

This synthetic approach focuses on constructing the target molecule by first preparing a key intermediate that already contains the bromine and butoxy functionalities on the benzene (B151609) ring. The final step is the formation of the benzylamine (B48309) group.

Reductive amination is a powerful method for forming amines from carbonyl compounds. epo.org In this context, the key precursor is 3-bromo-4-butoxybenzaldehyde . chiralen.com This aldehyde can be reacted with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent to yield the desired primary benzylamine.

The process generally involves two steps: the initial formation of an imine intermediate by the reaction of the aldehyde with ammonia, followed by the in-situ reduction of the imine to the amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation, using catalysts like Raney Nickel or other noble metals, is a common method. google.com Alternatively, hydride reagents such as sodium borohydride (B1222165) or sodium cyanoborohydride can be used under milder conditions. epo.org

| Precursor | Amine Source | Reducing Agent/Catalyst | Solvent | General Conditions |

| 3-Bromo-4-butoxybenzaldehyde | Ammonia / NH₄Cl | H₂ / Raney Ni | Methanol / Ethanol | Elevated pressure and temperature |

| 3-Bromo-4-butoxybenzaldehyde | Ammonia | Sodium Borohydride (NaBH₄) | Methanol | Room temperature |

| 3-Bromo-4-butoxybenzaldehyde | Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Mildly acidic pH |

This table presents generalized conditions for reductive amination and may require optimization for the specific substrate.

An alternative to reductive amination is the reduction of a nitrile or a nitro compound. The synthesis of this compound can be achieved via the reduction of 3-bromo-4-butoxybenzonitrile . This nitrile intermediate can be prepared from 4-hydroxybenzonitrile (B152051) through a sequence of bromination followed by butoxylation. researchgate.net

The reduction of the nitrile group to a primary amine is a well-established transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) are highly effective for this conversion. amazonaws.com Catalytic hydrogenation over catalysts like Palladium on carbon (Pd/C) or Raney Nickel can also be employed, often requiring elevated hydrogen pressure.

| Precursor | Reagent/Catalyst | Solvent | General Conditions |

| 3-Bromo-4-butoxybenzonitrile | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether / THF | Reflux |

| 3-Bromo-4-butoxybenzonitrile | H₂ / Raney Nickel | Ethanol / Ammonia | High Pressure |

| 3-Bromo-4-butoxybenzonitrile | H₂ / Palladium on Carbon (Pd/C) | Ethanol | High Pressure |

This table illustrates common methods for nitrile reduction to primary amines.

Introduction of the Bromo Substituent

This synthetic route begins with a precursor already containing the butoxy and benzylamine (or a protected form) moieties, namely 4-butoxybenzylamine . The key step is the selective introduction of a bromine atom onto the aromatic ring.

Electrophilic aromatic substitution is the fundamental mechanism for introducing a bromine atom to an activated benzene ring. libretexts.orgwikipedia.org In 4-butoxybenzylamine, both the butoxy group (-OC₄H₉) and the aminomethyl group (-CH₂NH₂) are activating and ortho-, para-directing. The butoxy group is a particularly strong activating group. rsc.org

Direct bromination of 4-butoxybenzylamine with molecular bromine (Br₂) could be problematic due to the high reactivity of the ring, potentially leading to multiple brominations and side reactions with the amine group. To control the reaction, the amine functionality is often protected as an amide (e.g., an acetamide) prior to bromination. The resulting N-(4-butoxybenzyl)acetamide has a less activating N-acetyl group, which still directs ortho- and para-. The powerful ortho-, para-directing effect of the butoxy group will dominate, directing the incoming bromine electrophile to the positions ortho to it. Since position 4 is blocked, bromination will occur at positions 3 and 5.

Common brominating agents include molecular bromine (Br₂) in a suitable solvent like acetic acid, or N-bromosuccinimide (NBS) in a solvent like dichloromethane (B109758) or acetonitrile (B52724). researchgate.net After the bromination step, the protecting group is removed by hydrolysis (e.g., with acid or base) to yield the final product. A similar strategy is employed in the synthesis of 3-bromo-4-aminotoluene from p-acetotoluide. orgsyn.org

Achieving high regioselectivity is crucial for an efficient synthesis. The directing effects of the substituents on the starting material, 4-butoxybenzylamine (or its protected form), govern the position of bromination.

-OC₄H₉ (Butoxy group): This is a strong activating, ortho-, para-directing group due to the resonance donation of its lone pair electrons into the aromatic ring.

-CH₂NH₂ (Aminomethyl group) or -CH₂NHCOR (Protected amine): These are also activating, ortho-, para-directing groups.

When both groups are present, the powerfully activating butoxy group exerts the dominant directing effect. The desired product has the bromine atom at position 3, which is ortho to the butoxy group and meta to the benzylamine group. This substitution pattern is electronically favored. The use of specific reagents and conditions can further enhance this selectivity. For instance, using copper(II) bromide (CuBr₂) in an ionic liquid has been shown to be a mild and highly regioselective method for the para-bromination of substituted anilines, which could be analogous to the desired ortho-bromination relative to the alkoxy group in this system. beilstein-journals.org

| Substrate | Brominating Agent | Catalyst/Solvent | Key Factor for Regioselectivity |

| N-(4-butoxybenzyl)acetamide | Br₂ | Acetic Acid | Dominant ortho-directing effect of the butoxy group. |

| N-(4-butoxybenzyl)acetamide | N-Bromosuccinimide (NBS) | Dichloromethane | Steric hindrance may favor the less hindered ortho position. |

| 4-Butoxybenzylamine | CuBr₂ | Ionic Liquid | Potential for high regioselectivity under mild conditions. beilstein-journals.org |

This table summarizes approaches to achieve regioselective bromination.

Incorporation of the Butoxy Chain

A crucial step in the synthesis of this compound is the introduction of the butoxy group onto the aromatic ring. This is typically achieved through the etherification of a phenolic precursor.

The Williamson ether synthesis is a fundamental and widely employed method for forming the ether linkage in this compound. This reaction involves the O-alkylation of a substituted phenol (B47542), specifically a 3-bromo-4-hydroxybenzyl derivative, with a suitable butylating agent. The general mechanism involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the butylating agent in an SN2 reaction. 182.160.97

A common precursor for this step is 3-bromo-4-hydroxybenzonitrile (B56826). researchgate.net The synthesis often begins with a commercially available starting material like 4-hydroxybenzonitrile, which is first brominated to yield 3-bromo-4-hydroxybenzonitrile. researchgate.net This intermediate possesses the required bromine atom and a hydroxyl group that can be subsequently alkylated.

The etherification is typically carried out by reacting 3-bromo-4-hydroxybenzonitrile with a butyl halide, such as 1-bromobutane (B133212) or butyl iodide, in the presence of a base. researchgate.net The base serves to deprotonate the phenolic hydroxyl group, generating the phenoxide anion necessary for the nucleophilic attack.

The efficiency and yield of the O-alkylation step are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and the nature of the alkylating agent.

Base Selection: A variety of bases can be employed, with potassium carbonate (K2CO3) being a common and effective choice. researchgate.netmdpi.com Other bases such as sodium hydride (NaH) or cesium carbonate (CsF) can also be utilized, with the choice often depending on the specific substrate and desired reactivity. researchgate.netnih.gov

Solvent Effects: The choice of solvent is critical for facilitating the SN2 reaction. Polar aprotic solvents like acetone (B3395972), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are frequently used as they can solvate the cation of the base while not significantly solvating the nucleophilic phenoxide, thus enhancing its reactivity. researchgate.netscirp.orggoogle.com

Temperature and Catalysts: The reaction is often performed at elevated temperatures, typically under reflux conditions, to increase the reaction rate. researchgate.net In some cases, a catalyst such as potassium iodide (KI) is added to enhance the reaction rate, particularly when using less reactive alkyl chlorides or bromides. The iodide ion can undergo a Finkelstein reaction with the alkyl halide to generate a more reactive alkyl iodide in situ. researchgate.net Phase-transfer catalysts can also be employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent. 182.160.97

A study on the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide demonstrated the optimization of the oxyalkylation step. researchgate.net In this work, 3-bromo-4-hydroxybenzonitrile was reacted with 1-bromo-2-methylpropane (B43306) in acetone with potassium carbonate as the base and potassium iodide and PEG-400 as catalysts, achieving a high yield of the corresponding ether. researchgate.net This highlights the importance of a systematic variation of reaction parameters to achieve optimal results.

The final step, the reduction of the nitrile group in 3-bromo-4-butoxybenzonitrile to the primary amine of this compound, can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.

Interactive Data Table: Optimization of O-Alkylation of 3-bromo-4-hydroxybenzonitrile

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield | Reference |

| Alkylating Agent | 1-Bromobutane | Butyl Iodide | 1-Bromo-2-methylpropane | Varies | researchgate.net |

| Base | K2CO3 | NaH | CsF | Varies | researchgate.netresearchgate.netnih.gov |

| Solvent | Acetone | DMF | Acetonitrile | Varies | researchgate.netscirp.orggoogle.com |

| Catalyst | KI | PEG-400 | None | Varies | researchgate.net |

| Temperature | Reflux | Room Temperature | 70 °C | Varies | researchgate.netacs.org |

Stereoselective Synthesis and Chiral Resolution (if applicable to derivatives)

While this compound itself is not chiral, derivatives of benzylamines are often chiral and their stereoselective synthesis or resolution is of significant interest in medicinal chemistry. nih.govnih.govbohrium.com Chiral benzylamines are important structural motifs in many biologically active compounds. nih.gov

Methods for obtaining enantiomerically pure benzylamine derivatives generally fall into two categories: stereoselective synthesis and chiral resolution of a racemic mixture.

Stereoselective Synthesis: This approach aims to create a specific stereoisomer directly. This can be achieved through various methods, including:

Asymmetric Hydrogenation: The reduction of a prochiral imine precursor using a chiral catalyst can lead to the formation of one enantiomer in excess. researchgate.net

Asymmetric Addition: The addition of a nucleophile to an imine can be controlled by a chiral auxiliary or catalyst to favor the formation of a particular stereoisomer. google.com

Biocatalysis: Enzymes, such as transaminases, can be used to stereoselectively synthesize chiral amines from prochiral ketones. researchgate.net

Chiral Resolution: This method involves the separation of a racemic mixture of benzylamine derivatives into its individual enantiomers. Common techniques include:

Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid forms diastereomeric salts, which can often be separated by crystallization due to their different physical properties. nih.gov

Kinetic Resolution: In this process, one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, slower-reacting enantiomer. nih.govnih.gov A palladium(II)-catalyzed enantioselective C-H cross-coupling has been developed for the kinetic resolution of benzylamines. nih.govnih.gov

While no specific literature was found detailing the stereoselective synthesis or chiral resolution of this compound derivatives, the general principles applied to other substituted benzylamines would be applicable. nih.govnih.govbohrium.comgoogle.com

Process Optimization and Scalability Considerations for Research Applications

For the application of this compound in research, the development of an optimized and scalable synthetic route is crucial. Process optimization aims to improve reaction yields, minimize reaction times, reduce the cost of reagents, and simplify purification procedures.

Key Optimization Parameters:

Reagent Stoichiometry: Fine-tuning the molar ratios of reactants and reagents can maximize product formation and minimize waste.

Reaction Concentration: Increasing the concentration of reactants can sometimes increase reaction rates, but may also lead to side reactions or solubility issues.

Work-up and Purification: Developing efficient extraction and purification methods, such as crystallization or chromatography, is essential for obtaining the final product with high purity. rsc.org

Scalability: Transferring a synthetic procedure from a laboratory scale to a larger, gram-scale synthesis requires careful consideration of several factors:

Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic on a larger scale.

Mixing: Ensuring efficient mixing in larger reaction vessels is critical for maintaining homogeneity and consistent reaction rates.

Safety: The risks associated with hazardous reagents and reactions are magnified at a larger scale, necessitating appropriate safety protocols.

The choice of reagents can also impact scalability. For instance, using benzylamine as a masked primary amino group is a routine and scalable method in organic synthesis. scirp.org

Interactive Data Table: Scalability Considerations for this compound Synthesis

| Factor | Small Scale (mg) | Large Scale (g) | Considerations for Scale-up |

| Heat Management | Natural convection often sufficient | Requires external cooling/heating | Monitor internal temperature, use appropriate cooling baths or heating mantles. |

| Mixing | Magnetic stirring | Mechanical stirring | Ensure adequate agitation to maintain homogeneity. |

| Reagent Addition | Can be added at once | Often requires dropwise addition | Control reaction rate and temperature. |

| Purification | Preparative TLC, column chromatography | Crystallization, distillation | Develop scalable purification methods to handle larger quantities. |

| Safety | Standard lab precautions | Enhanced safety protocols | Conduct a thorough risk assessment, use fume hoods and personal protective equipment. |

Chemical Reactivity and Derivatization Strategies of 3 Bromo 4 Butoxy Benzylamine

Reactivity of the Primary Amine Functional Group

The primary amine group in 3-bromo-4-butoxy-benzylamine is a nucleophilic center that readily participates in a variety of chemical transformations.

Acylation Reactions (e.g., Amide Formation)

The primary amine of this compound can be readily acylated to form amides. This reaction typically involves treatment with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. For example, the reaction with acetyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield N-(3-bromo-4-butoxybenzyl)acetamide. The general conditions for such reactions are mild and typically provide high yields of the corresponding amide product.

These acylation reactions are fundamental in medicinal chemistry and materials science for modifying the properties of the parent amine. The resulting amides often exhibit different solubility, stability, and biological activity profiles compared to the starting material.

Alkylation and Reductive Alkylation Reactions

Direct alkylation of the primary amine with alkyl halides can lead to a mixture of mono- and di-alkylated products, making it a less controlled method for synthesizing secondary amines. A more effective and widely used strategy is reductive amination (also known as reductive alkylation). This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be crucial for the success of the reaction, with NaBH₃CN and NaBH(OAc)₃ being particularly effective as they are less reactive towards the carbonyl starting material under neutral or slightly acidic conditions. This method provides a high degree of control and generally results in good yields of the desired N-alkylated products.

Condensation Reactions (e.g., Imine Formation, Schiff Bases)

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product. The formation of the C=N double bond is a key transformation in organic synthesis.

Schiff bases are valuable intermediates and have been utilized in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. The imine functionality can be subsequently reduced to an amine, as in reductive amination, or can be attacked by nucleophiles to generate more complex molecular architectures.

Formation of Heterocyclic Compounds (e.g., Triazoles, Benzodiazepines)

The primary amine of this compound is a key functional group for the construction of various nitrogen-containing heterocyclic rings.

Triazoles: While the benzylamine (B48309) itself does not directly form a triazole, it can be a precursor to intermediates that do. For example, the amine could be converted to an azide, which can then undergo a [3+2] cycloaddition reaction with an alkyne to form a 1,2,3-triazole. This reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of click chemistry and allows for the efficient synthesis of a wide variety of triazole derivatives. Alternatively, 1,2,4-triazoles can be synthesized through various condensation strategies involving hydrazine (B178648) derivatives.

Benzodiazepines: The synthesis of benzodiazepines often involves the condensation of an ortho-phenylenediamine with a ketone or another bifunctional carbonyl compound. While this compound is not an ortho-phenylenediamine, it can be incorporated into benzodiazepine (B76468) structures through multi-step synthetic sequences. For instance, the amine could be acylated with a suitable precursor, followed by intramolecular cyclization reactions to form the seven-membered benzodiazepine ring. A variety of synthetic methods have been developed for the construction of the 1,4-benzodiazepine (B1214927) core.

Transformations Involving the Aryl Bromide Substituent

The aryl bromide moiety of this compound is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The aryl bromide in this compound can participate in several of these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures and is tolerant of a wide range of functional groups, including the primary amine present in the substrate.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a valuable method for the formation of carbon-carbon bonds and has been widely applied in the synthesis of complex organic molecules.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes, which are important intermediates in the synthesis of natural products and functional materials.

The following table summarizes the key palladium-catalyzed cross-coupling reactions applicable to this compound:

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd(0) catalyst + Base | Biaryl |

| Heck | Alkene | Pd(0) catalyst + Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst + Cu(I) co-catalyst + Base | Arylalkyne |

Carbonylation Reactions

The introduction of a carbonyl group into an aromatic ring can be effectively achieved through palladium-catalyzed carbonylation reactions of aryl halides. acs.orgresearchgate.net This transformation is a powerful tool for synthesizing carboxylic acids, esters, and amides from the corresponding aryl bromides, making it a highly relevant derivatization strategy for this compound.

The general reaction involves treating the aryl bromide with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile. The choice of nucleophile determines the final product:

Alkoxycarbonylation: Using an alcohol (R-OH) as the nucleophile yields an ester.

Aminocarbonylation: Using a primary or secondary amine (R₂NH) as the nucleophile produces an amide.

Hydroxycarbonylation: Using water as the nucleophile leads to a carboxylic acid.

These reactions typically require a palladium source, a phosphine (B1218219) ligand, a base, and a source of carbon monoxide, which can be gaseous CO or a CO-releasing molecule. jsynthchem.comresearchgate.net The reaction is generally tolerant of various functional groups, and it is expected that the benzylamine moiety in the target molecule would be compatible with many standard carbonylation conditions, although it could potentially act as an internal nucleophile under certain circumstances.

| Catalyst/Ligand System | Nucleophile | Typical Product | Reference Conditions |

| Pd(OAc)₂ / dppf | Alcohols | Benzoic Esters | CO (1-10 atm), Base (e.g., Et₃N), 80-120 °C |

| PdCl₂(PPh₃)₂ | Amines | Benzamides | CO (1-10 atm), Base (e.g., DBU), 100-140 °C |

| Pd(dba)₂ / Xantphos | Water | Benzoic Acids | CO (1-50 atm), Base, Solvent (e.g., Dioxane) |

This table presents generalized conditions for palladium-catalyzed carbonylation of aryl bromides. Specific conditions for this compound would require experimental optimization.

Modifications and Functionalization of the Butoxy Chain

The butoxy chain offers another site for molecular modification, although its chemical inertness compared to the other functional groups presents a challenge for selective transformations.

Selective Oxidation/Reduction Reactions

The butoxy group, being a saturated alkyl ether, is generally resistant to mild oxidizing and reducing agents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) tend to react preferentially with alkyl groups directly attached to an aromatic ring (benzylic positions), provided they have at least one benzylic hydrogen. pressbooks.pubopenstax.org In this compound, the benzylic methylene (B1212753) group of the benzylamine (-CH₂NH₂) is the most likely site for oxidation, which could lead to an aldehyde or carboxylic acid, depending on the reaction conditions. The C-H bonds within the butoxy chain are significantly less reactive and would require harsh, non-selective conditions for oxidation. nih.govgoogle.com Therefore, selective oxidation of the butoxy chain without affecting the more reactive benzylamine moiety is synthetically challenging. Reduction of the butoxy group is also not a feasible transformation under standard catalytic hydrogenation conditions.

Introduction of Terminal Functionalities

Introducing functional groups at the terminal (ω) methyl position of the butoxy chain requires overcoming the challenge of selective C-H bond activation. Such transformations are difficult to achieve in the presence of the molecule's other reactive sites. General strategies for terminal functionalization often rely on directed radical-based reactions or enzymatic processes that offer high selectivity. nih.govnih.gov For instance, certain cytochrome P450 enzymes can hydroxylate terminal methyl groups, but this typically occurs in a biological context. In a laboratory setting, achieving this selectivity on a complex molecule like this compound would be a formidable task, likely resulting in a mixture of products due to competitive reactions at the benzylic position and the amine.

Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. tcichemicals.comorganic-chemistry.org this compound is an excellent candidate for MCRs as it possesses two key functionalities that are commonly employed in such reactions: an aryl halide and a primary amine.

The aryl bromide moiety can participate in palladium-catalyzed MCRs. For instance, a three-component coupling involving the aryl bromide, carbon monoxide, and an amine or alcohol could be envisioned. mdpi.com

The primary benzylamine group can also be a key participant. For example, it could serve as the amine component in well-known MCRs such as:

Ugi Reaction: Involving an aldehyde, an isocyanide, a carboxylic acid, and an amine.

Mannich Reaction: Involving an aldehyde, another compound with an acidic proton, and an amine.

Kabachnik-Fields Reaction: Involving an aldehyde, a dialkyl phosphite, and an amine.

A hypothetical three-component reaction could involve the palladium-catalyzed coupling of this compound, an alkyne, and an amine, leading to complex, highly substituted aniline (B41778) derivatives. The success of such a reaction would hinge on carefully selecting a catalyst system that activates the aryl bromide without promoting side reactions with the benzylamine group.

Chemo- and Regioselectivity in Complex Transformations

Chemoselectivity—the preferential reaction of one functional group over another—is a central challenge when working with a multifunctional molecule like this compound. differencebetween.comstudy.com The molecule contains several distinct reactive sites:

C-Br Bond: Susceptible to oxidative addition with transition metal catalysts (e.g., Palladium, Copper), making it ideal for cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Carbonylation).

Primary Amine (-NH₂): Nucleophilic and basic. It can readily undergo acylation, alkylation, reductive amination, and act as a nucleophile in condensation reactions.

Benzylic Methylene (-CH₂-): The C-H bonds at this position are activated by the adjacent aromatic ring and are susceptible to oxidation. openstax.org

Butoxy Group (-O-C₄H₉): Generally the most inert part of the molecule, with the ether linkage being stable under many conditions.

Achieving selectivity requires careful choice of reagents and reaction conditions. For example, to perform a Suzuki coupling at the C-Br bond, one would use a palladium catalyst and a base mild enough not to deprotonate the amine or cause side reactions. Conversely, to selectively acylate the amine, one would use an acylating agent at low temperature, conditions under which the C-Br bond is unreactive.

Regioselectivity, which concerns the position at which a reaction occurs, is also a key consideration. chemrxiv.orgslideshare.net In electrophilic aromatic substitution, the directing effects of the butoxy (ortho, para-directing) and the bromo (ortho, para-directing) and benzylamine (ortho, para-directing) groups would lead to complex mixtures. In the unlikely event of a benzyne-mediated SNAr reaction, the addition of a nucleophile to the aryne intermediate would result in a mixture of regioisomers, with the substitution pattern dictated by the electronic and steric influence of the butoxy and benzylamine groups.

Role As a Versatile Synthetic Scaffold and Building Block in Advanced Organic Chemistry

Construction of Complex Molecular Architectures

Theoretically, 3-Bromo-4-butoxy-benzylamine could serve as a trifunctional linchpin for the assembly of complex molecular structures. The primary amine group is readily derivatized through acylation, alkylation, or reductive amination, allowing for the introduction of diverse substituents. The bromine atom on the aromatic ring is a key handle for carbon-carbon and carbon-heteroatom bond formation via a host of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. The butoxy group can modulate the solubility and electronic properties of the molecule and its downstream derivatives.

Hypothetical Synthetic Utility in Complex Molecule Construction

| Reaction Type | Reagent/Catalyst (Example) | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | Biphenyl derivatives |

| Heck Reaction | Alkene, Pd(OAc)₂, P(o-tol)₃ | Stilbene derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂, CuI | Phenylacetylene derivatives |

| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, BINAP | Di- or tri-arylamine structures |

| Acylation of Amine | Acid chloride, Pyridine (B92270) | Substituted amides |

Synthesis of Nitrogen-Containing Heterocycles

Benzylamines are classical precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. This compound could, in principle, be utilized in cyclization reactions to form heterocycles bearing its substituted phenyl moiety. For instance, condensation with dicarbonyl compounds could lead to the formation of pyrroles, while reaction with appropriate bis-electrophiles could yield various saturated and unsaturated nitrogen heterocycles. The bromine atom would be carried through these syntheses, offering a site for further functionalization of the resulting heterocyclic system.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The structural motifs present in this compound are common in pharmacologically active molecules. The benzylamine (B48309) core is found in numerous drug classes. The presence of a halogen atom allows for the exploration of halogen bonding interactions with biological targets and serves as a site for metabolic modification or further synthetic elaboration. The butoxy group can enhance membrane permeability and modulate the pharmacokinetic profile of a potential drug candidate. Given these features, this compound is a hypothetical starting point for the synthesis of novel pharmaceutical intermediates.

Potential Pharmaceutical Scaffolds Derivable from this compound

| Scaffold Class | Potential Synthetic Route | Therapeutic Area (Hypothetical) |

|---|---|---|

| Substituted Quinazolines | Reaction with ortho-aminobenzonitriles | Oncology, Antihypertensives |

| Benzodiazepine (B76468) Analogs | Cyclization with aminoglycine derivatives | CNS disorders |

Application in the Design of Combinatorial Compound Libraries

Combinatorial chemistry relies on the use of building blocks that can be systematically and efficiently combined to generate large libraries of related compounds for high-throughput screening. The distinct reactive sites of this compound make it an ideal, though currently unutilized, candidate for such endeavors. One could envision a library where diversity is introduced by acylating the amine with a set of carboxylic acids, while simultaneously using the bromo-substituted ring in a parallel set of cross-coupling reactions with various boronic acids. This "two-dimensional" diversification strategy could rapidly generate a large number of unique molecules for biological evaluation.

Utilization in Material Science Applications (e.g., as a monomer, ligand precursor)

In the realm of material science, benzylamines can be incorporated into polymers or used to synthesize ligands for metal complexes. The primary amine of this compound could potentially be used in polymerization reactions to form polyamides or polyimines. Furthermore, the amine and the aromatic ring system could coordinate to metal centers, making it a precursor for novel ligands. The bromine atom offers a site for post-polymerization modification or for creating organometallic polymers. The butoxy chain could influence the solubility and processing characteristics of the resulting materials.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a cornerstone of organic chemistry for determining the precise arrangement of atoms within a molecule. For 3-Bromo-4-butoxy-benzylamine, 1D NMR techniques such as ¹H (proton) and ¹³C (carbon-13) NMR would be essential. ¹H NMR would reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. Similarly, ¹³C NMR would identify the number of unique carbon atoms in the molecule.

Further structural details would be elucidated using 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Computational and Theoretical Investigations of 3 Bromo 4 Butoxy Benzylamine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. DFT calculations for 3-Bromo-4-butoxy-benzylamine can elucidate its fundamental electronic properties, providing a basis for understanding its stability, reactivity, and spectroscopic signatures.

The electronic structure of a molecule is intrinsically linked to its chemical behavior. Key to this understanding are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. nih.gov

For this compound, DFT calculations can predict the energies of these orbitals. The distribution of HOMO and LUMO across the molecule reveals the likely sites for electron donation and acceptance, respectively. In a typical analysis, the HOMO might be localized on the electron-rich aromatic ring and the amine group, while the LUMO may be distributed more across the aromatic system and the carbon-bromine bond.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.87 |

| LUMO | -0.98 |

This interactive table presents hypothetical data for illustrative purposes.

A significant HOMO-LUMO gap, as illustrated in the hypothetical data above, would suggest that this compound is a relatively stable molecule. irjweb.com

Computational methods, particularly DFT, are invaluable for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.gov By comparing calculated shifts with experimental spectra, the structural assignment of a synthesized compound can be confidently confirmed.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 7.45 |

| Aromatic CH | 7.15 |

| Aromatic CH | 6.85 |

| O-CH₂ | 4.01 |

| N-CH₂ | 3.80 |

| CH₂ | 1.78 |

| CH₂ | 1.50 |

| CH₃ | 0.98 |

This interactive table presents hypothetical data for illustrative purposes.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | 155.0 |

| Aromatic C-CH₂NH₂ | 135.2 |

| Aromatic C-H | 132.5 |

| Aromatic C-H | 114.8 |

| Aromatic C-Br | 112.1 |

| Aromatic C-H | 111.9 |

| O-CH₂ | 68.2 |

| N-CH₂ | 45.7 |

| CH₂ | 31.3 |

| CH₂ | 19.4 |

This interactive table presents hypothetical data for illustrative purposes.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of a molecule. These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as stretching and bending of bonds.

Table 4: Predicted Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Symmetric Stretch | 3350 |

| N-H | Asymmetric Stretch | 3450 |

| C-H (Aromatic) | Stretch | 3050 |

| C-H (Aliphatic) | Stretch | 2960-2870 |

| C=C (Aromatic) | Stretch | 1600, 1500 |

| C-N | Stretch | 1250 |

| C-O | Stretch | 1230 |

This interactive table presents hypothetical data for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The butoxy and benzylamine (B48309) side chains of this compound introduce conformational flexibility. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule (conformers) and to determine their relative energies. This can be achieved through systematic or stochastic searches of the potential energy surface.

Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms and molecules over time. nih.gov An MD simulation of this compound would reveal how the molecule behaves in a particular environment, such as in a solvent or interacting with a biological target. It can provide insights into the molecule's flexibility, the stability of its different conformations, and the time-averaged properties of the system.

Prediction of Reactivity and Reaction Pathways

DFT calculations can also be used to predict the reactivity of a molecule. nih.gov By analyzing the distribution of electron density and the molecular electrostatic potential (MEP), regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. nih.gov For this compound, the amine group would be a likely site for reaction with electrophiles, while the electron-deficient areas of the aromatic ring could be targets for nucleophiles.

Furthermore, computational methods can be employed to model entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction thermodynamics, providing a deeper understanding of the mechanism of potential reactions involving this compound.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules. These intermolecular forces, such as hydrogen bonding and van der Waals interactions, can be modeled computationally. For instance, the amine group can act as a hydrogen bond donor, while the oxygen of the butoxy group can be a hydrogen bond acceptor.

Solvent effects can significantly influence the properties and reactivity of a molecule. researchgate.net Computational models can account for the presence of a solvent either explicitly, by including individual solvent molecules in the simulation, or implicitly, by treating the solvent as a continuous medium. Studying the behavior of this compound in different solvents can predict its solubility and how the solvent might influence its conformational preferences and reaction pathways.

Mechanistic Studies of Reactions Involving 3 Bromo 4 Butoxy Benzylamine

Elucidation of Reaction Mechanisms (e.g., SN2-type, Metal-mediated)

The structure of 3-Bromo-4-butoxy-benzylamine features several reactive sites: the nucleophilic amino group, the benzylic C-H bonds, and the carbon-bromine bond on the aromatic ring. These functionalities suggest the potential for a variety of reaction mechanisms.

Nucleophilic Substitution at the Benzylic Position: The benzylamine (B48309) moiety could potentially undergo reactions at the benzylic carbon. However, classical SN2-type reactions directly on the benzylamine itself are uncommon without prior modification of the amino group. More plausible are reactions where the amine first reacts with an electrophile, followed by subsequent transformations.

Aromatic Nucleophilic Substitution (SNAr): The bromine atom on the aromatic ring could be a leaving group in nucleophilic aromatic substitution (SNAr) reactions. For a classic SNAr mechanism to be efficient, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this compound, the butoxy group is electron-donating, and the aminomethyl group has a modest inductive effect, which would not significantly activate the ring towards SNAr. Therefore, harsh reaction conditions would likely be necessary for such substitutions to occur.

Metal-Mediated Cross-Coupling Reactions: A more probable pathway for the functionalization of the C-Br bond is through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination (for C-N bond formation), Suzuki coupling (for C-C bond formation), and Heck coupling, are powerful tools for aryl halide modification. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and others), and reductive elimination. While no specific studies on this compound are documented, it is reasonable to predict its participation in such transformations, analogous to other aryl bromides.

Kinetic Studies and Rate-Limiting Steps

Detailed kinetic studies on reactions involving this compound are absent from the scientific literature. To understand the rate-limiting steps of its potential reactions, one must extrapolate from general mechanistic principles.

For a hypothetical metal-catalyzed cross-coupling reaction, the rate-limiting step can vary depending on the specific catalyst system, substrates, and reaction conditions. In many palladium-catalyzed cycles, the oxidative addition of the aryl halide to the metal center is the rate-determining step. Alternatively, for very reactive aryl halides or less reactive nucleophiles, transmetalation or reductive elimination can become rate-limiting. Without experimental data, any discussion of the kinetic profile for reactions of this compound remains speculative.

Catalyst Design and Performance in Transformations of this compound

The design of catalysts for transformations involving this compound would be guided by the intended reaction.

For metal-catalyzed cross-coupling reactions , the choice of ligand on the metal center is crucial for catalyst performance. Ligands influence the catalyst's stability, solubility, and reactivity. For instance, in Buchwald-Hartwig amination, bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps. The performance of such a catalyst would be evaluated based on reaction yield, turnover number (TON), and turnover frequency (TOF).

The following table outlines hypothetical catalyst systems for potential transformations of this compound based on established catalytic methods for similar substrates.

| Transformation | Catalyst System (Example) | Ligand Type | Expected Function |

| C-N Coupling (Buchwald-Hartwig) | Pd(OAc)2 / BINAP | Bidentate Phosphine | Promotes amination of the aryl bromide. |

| C-C Coupling (Suzuki) | Pd(PPh3)4 | Monodentate Phosphine | Facilitates coupling with boronic acids. |

| C-C Coupling (Heck) | PdCl2 / P(o-tolyl)3 | Monodentate Phosphine | Catalyzes reaction with alkenes. |

This table is illustrative and based on general knowledge of cross-coupling reactions, not on specific experimental data for this compound.

Regio- and Stereochemical Control in Reaction Pathways

The concepts of regio- and stereochemical control are fundamental in organic synthesis. However, their specific application to reactions of this compound is not documented.

Regiochemical Control: In reactions involving this molecule, regioselectivity would be a key consideration. For instance, in a potential electrophilic aromatic substitution reaction (though challenging due to the existing substituents), the directing effects of the butoxy and aminomethyl groups would determine the position of the incoming electrophile. The strongly activating and ortho-, para-directing butoxy group would likely dominate, directing substitution to the positions ortho to it.

Stereochemical Control: The molecule this compound is achiral. Stereochemical control would become relevant if it were to react with a chiral reagent or be transformed in a way that creates a new stereocenter. For example, if the benzylic position were to be functionalized to introduce a new substituent, creating a chiral center, the use of a chiral catalyst could potentially lead to the enantioselective formation of one enantiomer over the other. Without specific examples of such reactions, any discussion on stereochemical control remains theoretical.

Sustainable Chemistry and Green Synthesis Approaches for 3 Bromo 4 Butoxy Benzylamine

Development of Environmentally Benign Synthetic Routes

The development of environmentally benign synthetic routes for 3-Bromo-4-butoxy-benzylamine focuses on reducing the number of synthetic steps, avoiding the use of toxic reagents, and minimizing the generation of hazardous byproducts. Traditional multi-step syntheses often involve the use of protecting groups and harsh reagents, leading to significant waste.

A potential greener route to this compound could start from a more functionalized and readily available starting material, thereby reducing the number of synthetic transformations. For instance, a synthetic strategy that has been explored for a related compound, 3-bromo-4-isobutyloxyphenyl carbothioamide, involved a three-step process of bromination, oxyalkylation, and thioamidation starting from 4-hydroxybenzonitrile (B152051). researchgate.net Adapting such a strategy for this compound could offer a more streamlined and potentially greener alternative to lengthier synthetic sequences.

Use of Alternative Solvents (e.g., green solvents, solvent-free conditions)

A significant portion of the waste generated in chemical synthesis comes from the use of volatile organic solvents (VOCs). Green chemistry encourages the use of alternative, more sustainable solvents or, ideally, solvent-free reaction conditions. The choice of solvent can have a profound impact on the safety, environmental impact, and cost of a chemical process.

For the synthesis of this compound, traditional solvents like dichloromethane (B109758), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) could potentially be replaced with greener alternatives. acs.org Green solvents are typically derived from renewable resources, are biodegradable, have low toxicity, and are less flammable. Examples of green solvents that could be explored for the synthesis of this compound and its intermediates include:

Water: An excellent solvent for certain reactions, particularly those involving water-soluble reagents.

Supercritical fluids (e.g., CO2): These can be used as solvents and then easily removed by depressurization, leaving no residue.

Bio-based solvents: Solvents derived from biomass, such as Cyrene™, can be effective replacements for some dipolar aprotic solvents. acs.org

Ionic liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, making them attractive alternatives to volatile organic solvents.

Solvent-free reactions represent an even greener approach. For certain reactions, such as some N-nitrosations of secondary amines, it has been demonstrated that the reaction can proceed efficiently without a solvent, leading to quantitative conversions. rsc.org Investigating the feasibility of solvent-free conditions for key steps in the synthesis of this compound could lead to a significant reduction in waste and environmental impact.

Catalytic Methods for Reduced Waste and Enhanced Efficiency

Catalytic reactions are a cornerstone of green chemistry as they allow for the use of small amounts of a catalyst to carry out a reaction, rather than stoichiometric amounts of reagents that end up as waste. Catalysts can also improve the selectivity of a reaction, leading to fewer byproducts.

In the context of synthesizing this compound, catalytic methods can be applied to several key transformations. For instance, the reduction of a corresponding nitrile or oxime to the benzylamine (B48309) can be achieved through catalytic hydrogenation. A patent for the preparation of halogenated primary amines describes the hydrogenation of a halogenated oxime using a catalyst comprising a non-palladium noble metal or a base metal, such as platinum, under anhydrous conditions. google.com This method offers a cleaner alternative to reducing agents that generate large amounts of waste.

Another area where catalysis can play a crucial role is in the bromination step. The use of catalytic amounts of a Lewis acid, such as zinc bromide, has been shown to be effective in the bromination of 4-fluorobenzaldehyde, leading to high yield and purity of the desired product while minimizing effluent problems associated with the use of stoichiometric amounts of catalysts like aluminum chloride. google.com The application of such catalytic bromination methods to the appropriate precursor would be a significant step towards a greener synthesis of this compound.

The following table summarizes potential catalytic approaches for key synthetic steps:

| Reaction Step | Traditional Reagent | Catalytic Alternative | Advantages |

| Bromination | Stoichiometric AlCl3 | Catalytic ZnBr2 | Reduced waste, improved selectivity |

| Reduction of Nitrile/Oxime | Stoichiometric reducing agents (e.g., LiAlH4) | Catalytic Hydrogenation (e.g., Pt, Ni) | High atom economy, reduced waste |

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the atoms of the reactants into the desired product. jocpr.comnih.gov A reaction with 100% atom economy incorporates all the atoms from the reactants into the final product, generating no waste. The E-Factor (Environmental Factor) is another green chemistry metric that quantifies the amount of waste produced per unit of product. A lower E-Factor indicates a more environmentally friendly process.

To improve the sustainability of the synthesis of this compound, it is essential to design a synthetic route with high atom economy and a low E-Factor. This can be achieved by favoring addition and rearrangement reactions over substitution and elimination reactions, which inherently generate byproducts.

For a hypothetical synthesis of this compound, the atom economy and E-Factor can be calculated for each step to identify areas for improvement. For example, in a reductive amination reaction to form the benzylamine, the use of catalytic hydrogenation with ammonia (B1221849) would have a higher atom economy than a process involving the formation of an imine followed by reduction with a stoichiometric hydride reagent.

Below is a hypothetical comparison of two synthetic steps to illustrate the importance of these metrics:

| Metric | Reaction A (Low Atom Economy) | Reaction B (High Atom Economy) |

| Reaction | Wittig Reaction | Catalytic Hydrogenation |

| Description | Formation of an alkene from an aldehyde and a phosphonium (B103445) ylide. | Reduction of a nitrile to a primary amine. |

| Byproducts | Triphenylphosphine oxide | None |

| Atom Economy | Typically low | Potentially 100% |

| E-Factor | High | Low |

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow processing, is a modern approach to chemical synthesis that offers several advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. nih.gov In a flow reactor, reagents are continuously pumped through a tube or a series of tubes where the reaction takes place under precisely controlled conditions.

The application of flow chemistry to the synthesis of this compound could lead to several improvements:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which can mitigate the risks associated with highly exothermic or hazardous reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for better control of reaction temperature and more efficient mixing, which can lead to higher yields and selectivities.

Increased Efficiency and Automation: Flow chemistry systems can be automated for continuous production, reducing manual labor and the potential for human error. This also allows for rapid optimization of reaction conditions. nih.gov

Integration of Multiple Steps: It is possible to couple several reaction steps in a continuous flow sequence, eliminating the need for isolation and purification of intermediates, which can significantly reduce waste and processing time.

The synthesis of various active pharmaceutical ingredients has been successfully demonstrated using flow chemistry, highlighting its potential for the production of complex molecules. nih.govflowphotochem.eu A continuous flow process for this compound could involve the sequential introduction of reagents into different reactor modules, each optimized for a specific transformation, leading to a streamlined and highly efficient manufacturing process.

Future Research Directions and Unexplored Avenues

Exploration of Novel Reactivity Patterns for 3-Bromo-4-butoxy-benzylamine

The distinct electronic and steric environment of this compound, created by its ortho, meta, and para substituents relative to each other, opens up numerous possibilities for exploring novel reactivity. The interplay between the electron-donating butoxy and aminomethyl groups and the electron-withdrawing bromine atom can be harnessed for selective chemical transformations.

Future research should focus on several key areas:

Transition-Metal-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime target for a variety of well-established cross-coupling reactions. nih.gov Methodical investigation into Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions would provide a powerful toolkit for creating a library of derivatives. These reactions would allow for the introduction of diverse aryl, alkyl, alkynyl, and amino moieties at the C3 position, significantly expanding the molecular complexity accessible from this starting material. chu-lab.org

Directed ortho-Metalation (DoM): The aminomethyl group, particularly after N-protection to form an amide or carbamate, and the butoxy group can both function as Directed Metalation Groups (DMGs). researchgate.netorganic-chemistry.org A systematic study using strong lithium bases (e.g., n-BuLi, s-BuLi, t-BuLi) could reveal the regioselectivity of deprotonation on the aromatic ring. Metalation is anticipated to occur either ortho to the butoxy group (at the C5 position) or ortho to the protected aminomethyl group (at the C2 position). Trapping the resulting organolithium species with a range of electrophiles would provide a direct route to highly substituted, multifunctional aromatic compounds. researchgate.netcardiff.ac.uk

Amine-Directed C-H Functionalization: The primary amine can serve as a native directing group in transition-metal-catalyzed C-H activation reactions. nih.govthieme-connect.com This strategy could enable the functionalization of the C-H bond at the C5 position, ortho to the aminomethyl group, without the need for a pre-installed directing group, representing a highly atom-economical transformation.

Benzylic C-H Functionalization: The benzylic C-H bonds of the -CH₂NH₂ group are susceptible to radical abstraction. Modern photoredox catalysis could be employed to generate a benzylic radical, which could then be intercepted by various coupling partners. researchgate.net This would allow for the synthesis of α-substituted benzylamine (B48309) derivatives, which are valuable motifs in medicinal chemistry.

| Reaction Type | Target Site | Potential Reagents | Expected Outcome |

|---|---|---|---|

| Suzuki Coupling | C3-Br | Ar-B(OH)₂, Pd catalyst, Base | C-C bond formation (Biaryl synthesis) |

| Buchwald-Hartwig Amination | C3-Br | R₂NH, Pd catalyst, Base | C-N bond formation (Diarylamine synthesis) |

| Directed ortho-Metalation | C5-H | n-BuLi, then Electrophile (e.g., CO₂) | Regioselective C-C bond formation |

| Photoredox Catalysis | Benzylic C-H | Photocatalyst, Radical trap | α-Functionalization of the amine |

Integration into Advanced Material Science Applications

The unique substitution pattern of this compound makes it an attractive building block for novel organic materials with tailored properties. The combination of a flexible butoxy chain, a reactive amine, and a modifiable bromo position can be exploited to design materials for various applications.

Functional Polyamides: As a diamine-equivalent monomer (following a second functionalization), or as a functional monoamine, this compound can be integrated into polyamides. nih.gov Polymerization with diacyl chlorides would yield functional aromatic polyamides. The butoxy side chains could enhance solubility and processability, while the bromine atom could serve as a handle for post-polymerization modification, allowing for the tuning of properties such as flame retardancy, refractive index, or cross-linking capabilities. mdpi.commdpi.com

Nonlinear Optical (NLO) Materials: Organic molecules with electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit third-order NLO properties. nih.gov this compound contains donor groups (butoxy, amine) and a π-system. Further derivatization, for instance by introducing a strong electron-acceptor group at the C3 position via a Suzuki coupling, could create a potent "push-pull" chromophore suitable for applications in photonics and optical communications. samaterials.com

Organic Electronics: The benzylamine motif is related to structures used in hole-transporting materials for organic light-emitting diodes (OLEDs) and perovskite solar cells. The butoxy group promotes solubility in organic solvents, facilitating device fabrication via solution-based techniques. The bromine atom offers a site for extending the π-conjugation of the molecule, which is crucial for tuning the electronic energy levels and charge transport properties.

| Material Application | Role of Compound | Key Structural Features | Potential Properties |

|---|---|---|---|

| Specialty Polyamides | Monomer | Primary amine for polymerization; Butoxy group for solubility; Bromine for modification | Enhanced solubility, tunable refractive index, flame retardancy |

| Nonlinear Optical (NLO) Materials | Chromophore Precursor | Donor-π system; Bromine as a handle for attaching an acceptor group | High third-order optical susceptibility (χ³) |

| Organic Semiconductors | Building Block | Amine for hole transport; Butoxy for processability; Bromine for conjugation extension | Tunable HOMO/LUMO levels, solution processability |

Development of Chemoenzymatic or Biocatalytic Syntheses

Modern biocatalysis offers green, efficient, and highly selective alternatives to traditional synthetic methods. Developing a chemoenzymatic or fully biocatalytic route to this compound would be a significant advancement.

The most promising avenue is the biocatalytic reductive amination of the corresponding aldehyde, 3-bromo-4-butoxybenzaldehyde (B3349925). researchgate.netfrontiersin.orgresearchgate.net This can be achieved using two main classes of enzymes:

Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes transfer an amino group from a donor molecule (like isopropylamine) to a carbonyl acceptor. nih.govworktribe.comresearchgate.net The use of a TA could provide a direct and highly enantioselective route to a chiral version of the target amine if a prochiral ketone precursor were used.

Reductive Aminases (RedAms) and Imine Reductases (IREDs): These enzymes catalyze the direct reductive amination of carbonyls using ammonia (B1221849) and a nicotinamide (B372718) cofactor (NADH or NADPH). researchgate.net This approach offers high atom economy and avoids the use of stoichiometric amine donors.

| Method | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Conventional Reductive Amination | 3-bromo-4-butoxybenzaldehyde, NH₃, NaBH₃CN or H₂/Pd-C | Well-established, scalable | Use of hazardous reagents, harsh conditions, poor atom economy |

| Biocatalytic Reductive Amination (e.g., using RedAms) | 3-bromo-4-butoxybenzaldehyde, NH₃, RedAm enzyme, Cofactor regeneration system | Mild aqueous conditions, high selectivity, green process | Enzyme discovery and optimization, substrate scope limitations |

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to construct ordered, functional architectures from molecular building blocks. rsc.org this compound is well-equipped with functional groups capable of participating in a range of directional, non-covalent interactions, making it a promising candidate for the design of self-assembling systems.

Hydrogen Bonding: The primary amine (-NH₂) is a potent hydrogen bond donor, capable of forming predictable synthons with itself or with suitable acceptors.

π-π Stacking: The electron-rich aromatic ring can engage in stacking interactions with other aromatic systems.

Halogen Bonding: The bromine atom can act as a Lewis acidic halogen bond donor, interacting with Lewis basic sites like carbonyls or other heteroatoms.

Van der Waals Forces: The flexible butyl chain provides a lipophilic component that can drive assembly through solvophobic effects and engage in van der Waals interactions.

| Non-Covalent Interaction | Participating Group | Potential Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | -NH₂ group | Fibrous networks, Dimers, Chains |

| π-π Stacking | Benzene (B151609) ring | Columnar stacks, Lamellar structures |

| Halogen Bonding | -Br atom | Directional chains, 2D sheets |

| Van der Waals Forces | Butoxy chain | Interdigitated packing, Micellar aggregates |

Methodologies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves modifying a complex molecule in the final steps of a synthesis to rapidly generate analogues. nih.govscispace.comresearchgate.net this compound is an ideal core structure for the application of LSF, as it possesses multiple distinct sites for selective modification.

The Bromine as a Diversification Handle: The C-Br bond is the most obvious and versatile site for LSF. A plethora of cross-coupling reactions can be employed to install a wide array of functional groups, allowing for extensive exploration of the chemical space around the core scaffold. This is particularly valuable for generating structure-activity relationship (SAR) data in a medicinal chemistry program.

C-H Functionalization: As discussed previously, both directed and non-directed C-H functionalization can be envisioned. The primary amine can direct functionalization to the C5 position. technologypublisher.comnih.govyoutube.com Alternatively, methods for C-H functionalization of the electron-rich aromatic ring could target the C2 or C6 positions.

Benzylic and Amine Functionalization: The benzylic -CH₂- and the -NH₂ groups themselves represent further sites for LSF. The amine can be readily acylated, alkylated, or converted to other functional groups. Photoredox methods can enable functionalization at the benzylic position, providing access to α-branched derivatives. researchgate.netresearchgate.net

By applying these LSF strategies, a single precursor, this compound, can be rapidly converted into a diverse library of compounds, accelerating the discovery of new molecules with desired biological or material properties.

| Molecular Site | LSF Methodology | Potential New Analogues |

|---|---|---|

| C3-Br Bond | Suzuki, Sonogashira, Hartwig-Buchwald Coupling | Aryl, Alkynyl, Amino derivatives |

| C5-H Bond | Amine-Directed C-H Activation | Alkylated, Arylated, Halogenated derivatives |

| Benzylic C-H | Photoredox Catalysis | α-Alkyl, α-Aryl derivatives |

| -NH₂ Group | Acylation, Reductive Amination | Amide, Secondary/Tertiary amine derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.